

# ACTH (1-17) peptide stability and long-term storage

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## Compound of Interest

Compound Name: Acth (1-17)

Cat. No.: B15618000

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## Technical Support Center: ACTH (1-17) Peptide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, long-term storage, and handling of the **ACTH (1-17)** peptide.

## Frequently Asked Questions (FAQs)

Q1: What is the recommended method for reconstituting lyophilized **ACTH (1-17)** peptide?

A1: It is recommended to reconstitute lyophilized **ACTH (1-17)** in sterile, distilled water or a buffer solution appropriate for your experimental needs. For a stock solution, a concentration of 1 mg/mL is commonly used. Ensure the peptide is fully dissolved by gentle vortexing. For applications requiring a specific pH, buffers such as phosphate-buffered saline (PBS) at pH 7.2 can be used.<sup>[1]</sup>

Q2: How should I store the lyophilized **ACTH (1-17)** peptide for long-term use?

A2: For long-term stability, lyophilized **ACTH (1-17)** peptide should be stored at -20°C.<sup>[2][3][4]</sup> The product is often hygroscopic and should be protected from light.<sup>[3]</sup>

Q3: What are the best practices for storing reconstituted **ACTH (1-17)** solutions?

A3: Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C. For

short-term storage of a few days, the solution can be kept at 2-8°C.

Q4: What are the main degradation pathways for **ACTH (1-17)**?

A4: Like other peptides, **ACTH (1-17)** is susceptible to degradation through several pathways. The primary concerns are proteolytic degradation by proteases present in biological samples and chemical degradation, such as deamidation and oxidation. The presence of a methionine residue at position 4 makes the peptide susceptible to oxidation.

Q5: How can I minimize proteolytic degradation of **ACTH (1-17)** in my experiments?

A5: To prevent proteolytic degradation, especially in biological fluids like plasma, it is crucial to handle samples at low temperatures (e.g., on ice) and to consider the addition of protease inhibitors. For blood sample collection, using tubes containing EDTA is recommended as it can inhibit metalloproteases.<sup>[5]</sup> The addition of a broad-spectrum serine protease inhibitor like aprotinin can also enhance stability.<sup>[5][6]</sup>

## Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Low or no biological activity	<ul style="list-style-type: none"><li>- Improper storage leading to degradation.</li><li>- Repeated freeze-thaw cycles of the reconstituted solution.</li><li>- Incorrect reconstitution or dilution.</li><li>- Inactivation due to interaction with other components in the assay medium.</li></ul>	<ul style="list-style-type: none"><li>- Ensure proper storage of lyophilized and reconstituted peptide at -20°C.</li><li>- Aliquot the reconstituted solution to avoid multiple freeze-thaw cycles.</li><li>- Verify the reconstitution protocol and the calculations for dilutions.</li><li>- Check for compatibility of the peptide with your experimental buffer and other reagents.</li></ul>
Poor solubility	<ul style="list-style-type: none"><li>- The peptide has aggregated upon reconstitution.</li><li>- The concentration is too high for the chosen solvent.</li></ul>	<ul style="list-style-type: none"><li>- Reconstitute in a small amount of a solvent like DMSO or DMF before diluting with aqueous buffer.<a href="#">[1]</a></li><li>- Sonication may help to dissolve the peptide.</li><li>- If the issue persists, consider using a different reconstitution solvent or a lower concentration.</li></ul>
Inconsistent results between experiments	<ul style="list-style-type: none"><li>- Variability in peptide concentration due to adsorption to container surfaces.</li><li>- Degradation of the peptide stock solution over time.</li><li>- Pipetting errors.</li></ul>	<ul style="list-style-type: none"><li>- Use low-protein-binding tubes and pipette tips.</li><li>- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment.</li><li>- Calibrate pipettes regularly and ensure accurate pipetting techniques.</li></ul>
Unexpected peaks in HPLC analysis	<ul style="list-style-type: none"><li>- Presence of degradation products (e.g., oxidized or deamidated forms).</li><li>- Contamination of the sample or HPLC system.</li></ul>	<ul style="list-style-type: none"><li>- Analyze the sample using mass spectrometry to identify the nature of the additional peaks.</li><li>- Implement a forced degradation study to characterize potential degradation products.</li><li>- Ensure</li></ul>

the cleanliness of the HPLC system, including the column and mobile phases.

## Stability Data

The stability of **ACTH (1-17)** is influenced by temperature, pH, and the presence of proteases. The following tables summarize the expected stability under various conditions.

Table 1: Temperature-Dependent Stability of ACTH in Solution

Temperature	Storage Duration	Expected Stability	Recommendations
Room Temperature (~22°C)	Up to 2 hours	Stable in EDTA buffer with aprotinin.[6]	For short-term handling during experiments.
4°C	Up to 8 hours	Stable in EDTA buffer. [5][6]	Ideal for short-term storage of working solutions.
-20°C	Months to Years	High stability.	Recommended for long-term storage of stock solutions.

Table 2: pH-Dependent Stability of **ACTH (1-17)** in Solution

pH Range	General Effect on Stability	Key Considerations
Acidic (pH < 4)	Generally more stable against deamidation.	Risk of acid-catalyzed hydrolysis of peptide bonds.
Neutral (pH 6-8)	Optimal for many biological assays, but risk of deamidation and oxidation.	Use of buffers like PBS is common. Consider adding antioxidants if oxidation is a concern.
Alkaline (pH > 8)	Increased rate of deamidation.	Avoid prolonged storage at high pH unless experimentally required.

## Experimental Protocols

### Protocol 1: Reconstitution of Lyophilized ACTH (1-17)

- Bring the vial of lyophilized **ACTH (1-17)** to room temperature before opening.
- Add the appropriate volume of sterile, high-purity water or desired buffer (e.g., PBS, pH 7.2) to achieve the target concentration (e.g., 1 mg/mL).
- Gently vortex the vial until the peptide is completely dissolved. Avoid vigorous shaking which can cause aggregation.
- For long-term storage, aliquot the reconstituted solution into single-use, low-protein-binding microcentrifuge tubes.
- Store the aliquots at -20°C.

### Protocol 2: Stability Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol provides a general method for assessing the purity and stability of **ACTH (1-17)**.

- **Sample Preparation:** Prepare a solution of **ACTH (1-17)** at a known concentration (e.g., 0.1 mg/mL) in the desired buffer. For stability studies, incubate samples under the desired stress conditions (e.g., different temperatures or pH values) for various time points.

- HPLC System: A standard HPLC system with a UV detector is required.
- Column: A C18 reversed-phase column is suitable for peptide analysis.
- Mobile Phase:
  - Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  - Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to elute the peptide. An example gradient is:
  - 0-5 min: 5% B
  - 5-25 min: 5% to 95% B
  - 25-30 min: 95% B
  - 30-35 min: 95% to 5% B
  - 35-40 min: 5% B
- Flow Rate: A typical flow rate is 1 mL/min.
- Detection: Monitor the absorbance at 214 nm or 280 nm.
- Data Analysis: The purity of the peptide is determined by the peak area of the main peak relative to the total area of all peaks. Degradation is observed as a decrease in the main peak area and the appearance of new peaks corresponding to degradation products.

## Protocol 3: Identification of Degradation Products by Mass Spectrometry (MS)

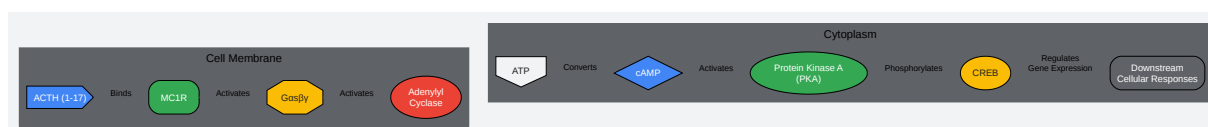
- Sample Preparation: Prepare the **ACTH (1-17)** sample as described for the HPLC analysis.
- LC-MS/MS System: A liquid chromatography system coupled to a tandem mass spectrometer is required.

- Chromatography: Use an HPLC method similar to the one described above to separate the peptide from its degradation products before introduction into the mass spectrometer.
- Mass Spectrometry:
  - Ionization: Use electrospray ionization (ESI) in positive ion mode.
  - Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weights of the parent peptide and any potential degradation products.
  - Tandem MS (MS/MS): Select the precursor ions of interest (parent peptide and potential degradation products) and subject them to collision-induced dissociation (CID) to obtain fragment ion spectra.
- Data Analysis: Compare the molecular weights and fragmentation patterns of the observed species to the expected values for **ACTH (1-17)** and its potential degradation products (e.g., oxidized, deamidated forms).

## Signaling Pathway and Experimental Workflow Diagrams

### ACTH (1-17) Signaling Pathway at the Melanocortin 1 Receptor (MC1R)

**ACTH (1-17)** is an agonist at the melanocortin 1 receptor (MC1R), a G-protein coupled receptor (GPCR).[1] Upon binding, it initiates a signaling cascade that leads to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).



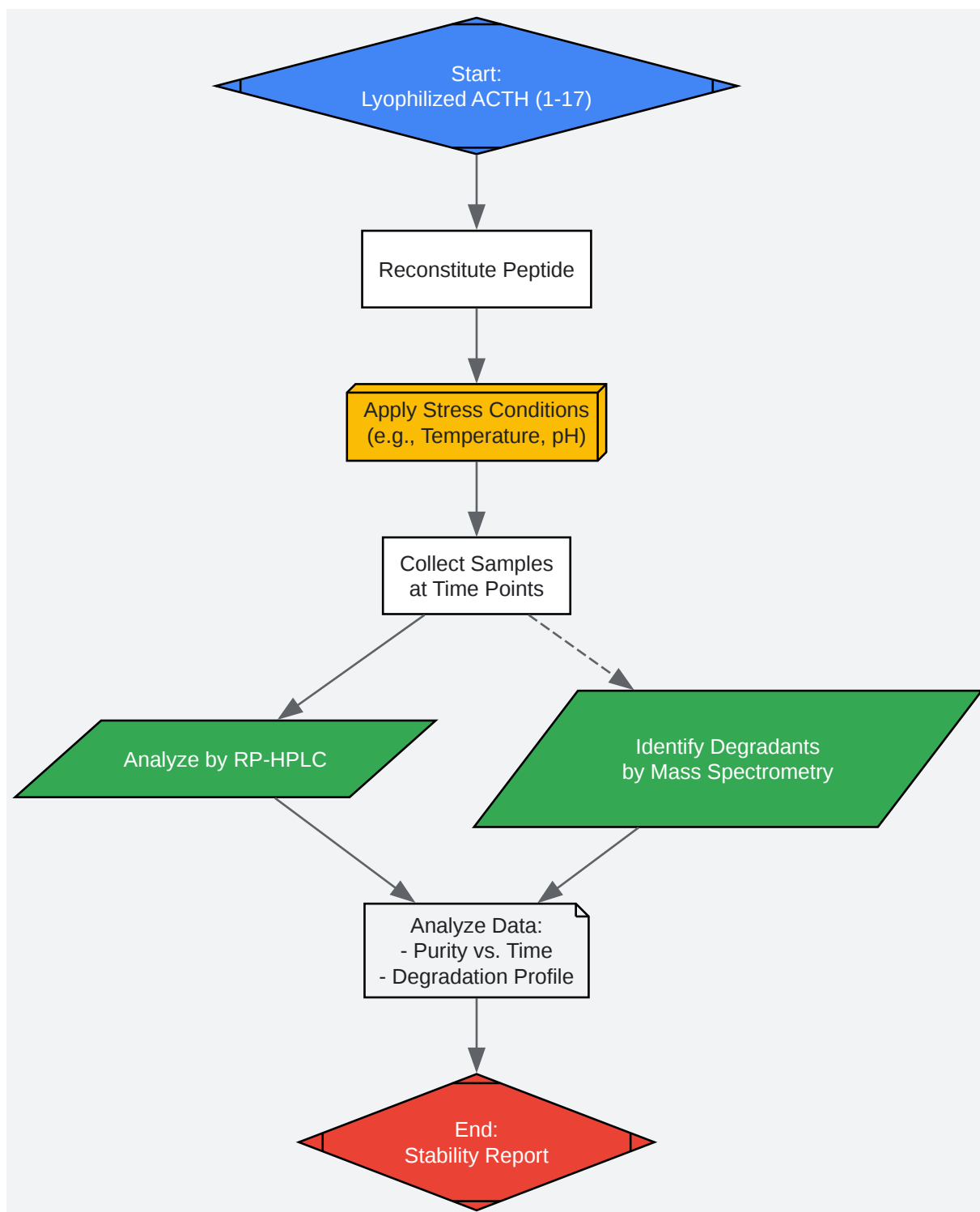
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**Caption: ACTH (1-17) signaling cascade via the MC1R.**

## Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of **ACTH (1-17)**.





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**Caption:** Workflow for **ACTH (1-17)** stability assessment.

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